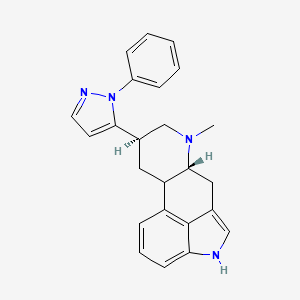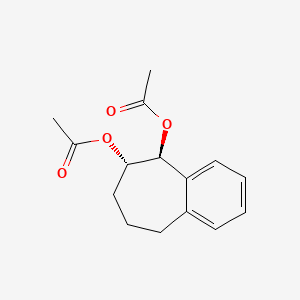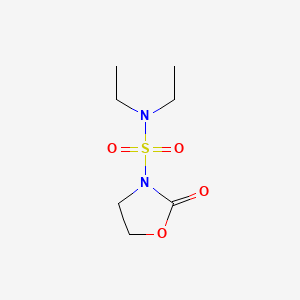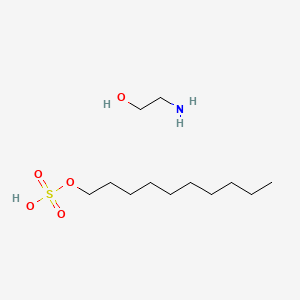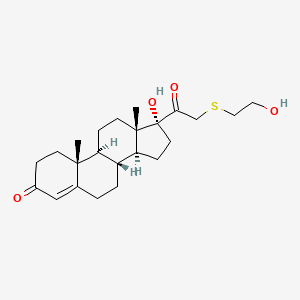
17-Hydroxy-21-((2-hydroxyethyl)thio)pregn-4-ene-3,20-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
17-Hydroxy-21-((2-hydroxyethyl)thio)pregn-4-ene-3,20-dione is a synthetic steroid compound. It is structurally related to progesterone and is known for its potential applications in various fields such as medicine and biochemistry. The compound’s unique structure allows it to interact with specific biological pathways, making it a subject of interest in scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 17-Hydroxy-21-((2-hydroxyethyl)thio)pregn-4-ene-3,20-dione typically involves multiple steps, starting from readily available steroid precursorsThe reaction conditions often require the use of protecting groups to ensure selective reactions at the desired positions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar routes as described above. The process is optimized for high yield and purity, with careful control of reaction conditions to minimize by-products. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
17-Hydroxy-21-((2-hydroxyethyl)thio)pregn-4-ene-3,20-dione can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The carbonyl groups can be reduced to hydroxyl groups.
Substitution: The thioether group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as chromium trioxide (CrO3) or pyridinium chlorochromate (PCC) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can yield corresponding ketones, while reduction of the carbonyl groups can produce secondary alcohols .
Wissenschaftliche Forschungsanwendungen
17-Hydroxy-21-((2-hydroxyethyl)thio)pregn-4-ene-3,20-dione has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other steroid compounds.
Biology: The compound is studied for its effects on cellular pathways and its potential as a modulator of hormone receptors.
Medicine: Research is ongoing to explore its potential therapeutic uses, including its role in hormone replacement therapy and as an anti-inflammatory agent.
Wirkmechanismus
The mechanism of action of 17-Hydroxy-21-((2-hydroxyethyl)thio)pregn-4-ene-3,20-dione involves its interaction with specific molecular targets, such as hormone receptors. The compound can bind to progesterone receptors, modulating their activity and influencing various biological processes. This interaction can affect gene expression, protein synthesis, and cellular signaling pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
17α-Hydroxyprogesterone: A naturally occurring steroid hormone with similar structural features.
21-Hydroxy-17-((1-oxopropoxy)pregn-4-ene-3,20-dione: A synthetic steroid with a different functional group at the 21 position.
Pregn-4-ene-3,20-dione, 17,21-dihydroxy-: Another related compound with hydroxyl groups at both the 17 and 21 positions.
Uniqueness
17-Hydroxy-21-((2-hydroxyethyl)thio)pregn-4-ene-3,20-dione is unique due to the presence of the 2-hydroxyethylthio group at the 21 position. This modification can alter its biological activity and make it suitable for specific applications that other similar compounds may not be able to achieve .
Eigenschaften
CAS-Nummer |
114967-92-9 |
|---|---|
Molekularformel |
C23H34O4S |
Molekulargewicht |
406.6 g/mol |
IUPAC-Name |
(8R,9S,10R,13S,14S,17R)-17-hydroxy-17-[2-(2-hydroxyethylsulfanyl)acetyl]-10,13-dimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C23H34O4S/c1-21-8-5-16(25)13-15(21)3-4-17-18(21)6-9-22(2)19(17)7-10-23(22,27)20(26)14-28-12-11-24/h13,17-19,24,27H,3-12,14H2,1-2H3/t17-,18+,19+,21+,22+,23+/m1/s1 |
InChI-Schlüssel |
WKAQQKOGFMXBAK-JZTHCNPZSA-N |
Isomerische SMILES |
C[C@]12CCC(=O)C=C1CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CC[C@@]4(C(=O)CSCCO)O)C |
Kanonische SMILES |
CC12CCC(=O)C=C1CCC3C2CCC4(C3CCC4(C(=O)CSCCO)O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


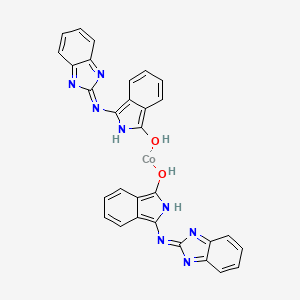
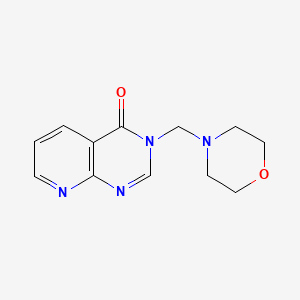
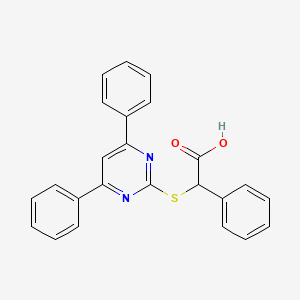
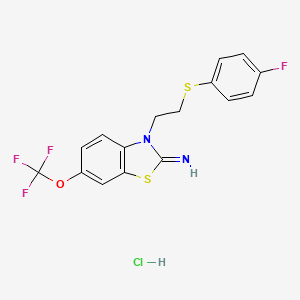
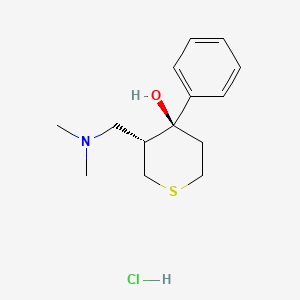
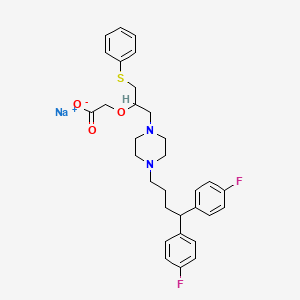
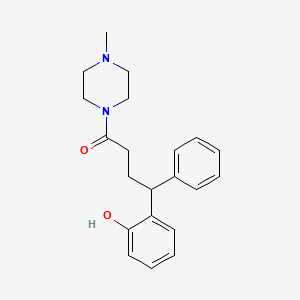

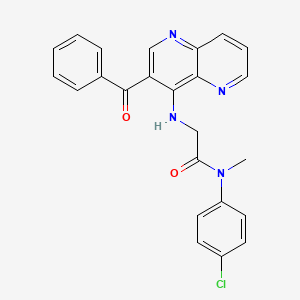
![(E)-but-2-enedioic acid;1-[3-(butoxymethyl)-4-[2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]ethanone](/img/structure/B12748257.png)
